3-Bromo-2-oxopropanenitrile
Overview
Description
3-Bromo-2-oxopropanenitrile is an organic compound with the molecular formula C₃H₂BrNO. It is a pale yellow liquid with a density of approximately 1.81 g/cm³
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-2-oxopropanenitrile can be synthesized through the bromination of 2-oxopropanenitrile. The reaction typically involves the use of bromine in the presence of a suitable solvent such as chloroform. The reaction conditions are generally mild, with the reaction being carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-oxopropanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The compound can be reduced to 3-amino-2-oxopropanenitrile using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of this compound can lead to the formation of 3-bromo-2-oxopropanoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Nucleophilic Substitution: 3-alkoxy-2-oxopropanenitrile or 3-amino-2-oxopropanenitrile.
Reduction: 3-amino-2-oxopropanenitrile.
Oxidation: 3-bromo-2-oxopropanoic acid.
Scientific Research Applications
3-Bromo-2-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxopropanenitrile involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-oxopropanenitrile
- 3-Bromo-2-oxopropanoic acid
- 3-Chloro-2-oxopropanenitrile
Uniqueness
3-Bromo-2-oxopropanenitrile is unique due to its specific reactivity profile, which allows for selective transformations in organic synthesis. Its ability to undergo nucleophilic substitution, reduction, and oxidation reactions makes it a versatile intermediate in the synthesis of various compounds .
Properties
IUPAC Name |
2-bromoacetyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO/c4-1-3(6)2-5/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMZEDXVXVVSRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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